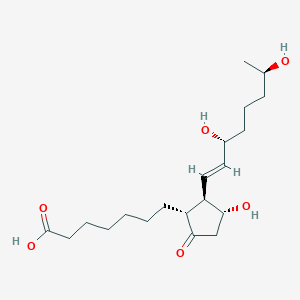15,19-hydroxy Prostaglandin E1
CAS No.:
Cat. No.: VC14479979
Molecular Formula: C20H34O6
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H34O6 |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |
| Standard InChI Key | QVVXWHIDRKRPMO-HESWFPMQSA-N |
| Isomeric SMILES | C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
| Canonical SMILES | CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
15,19-OH PGE1, systematically named 9-oxo-11α,15R,19R-trihydroxy-prost-13E-en-1-oic acid, belongs to the prostaglandin E1 family . Its IUPAC name reflects critical stereochemical features: the hydroxyl groups at positions 15 and 19 adopt the R-configuration, while the double bond at carbon 13 is in the E (trans) configuration . The compound’s PubChem CID (35021765) provides access to its 2D and 3D structural models, which reveal a cyclopentane ring connected to two hydroxylated aliphatic chains .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.5 g/mol |
| Stereochemistry | 11α-OH, 15R-OH, 19R-OH |
| CAS Registry | PD021146, SR-01000946840 |
Structural Comparison to Related Prostaglandins
Unlike PGE1, which has a single hydroxyl group at position 15, 15,19-OH PGE1’s additional 19(R)-hydroxyl group may influence receptor binding affinity and metabolic stability. This structural modification is analogous to 19-hydroxy prostaglandin E2 (19-OH PGE2), a seminal fluid component with vasoactive properties .
Biosynthesis and Enzymatic Regulation
Prostaglandin 19-Hydroxylase Activity
In seminal vesicles of humans and macaques (Macaca fascicularis), prostaglandin 19-hydroxylase converts PGE1 to 15,19-OH PGE1. Microsomal assays demonstrate an apparent of 40 µM and of 0.30 nmol/min/mg protein for this NADPH-dependent enzyme . Carbon monoxide inhibition and reduced activity with NADH (40% of NADPH-driven rates) confirm its identity as a cytochrome P-450 isoform .
Table 2: Enzymatic Parameters of 19-Hydroxylase
| Substrate | (µM) | (nmol/min/mg) |
|---|---|---|
| PGE1 | 40 | 0.30 |
| PGE2 | - | 0.20 |
In Vivo Biosynthesis in Human Semen
Analysis of consecutive ejaculates revealed a 10-fold interindividual variation in the 19-OH PGE1/PGE1 ratio, suggesting genetic or regulatory differences in 19-hydroxylase expression . Despite slower in vitro rates, in vivo hydroxylation efficiency implies compartmentalized enzyme activity or cofactor availability in seminal plasma.
Biological and Physiological Roles
Putative Functions in Reproductive Biology
As a major metabolite of PGE1 in semen, 15,19-OH PGE1 may modulate sperm motility or cervical mucus penetration. Similar 19-hydroxylated prostaglandins (e.g., 19-OH PGE2) are linked to smooth muscle relaxation and immune modulation in the female reproductive tract .
Anti-Inflammatory Signaling Pathways
Though direct evidence for 15,19-OH PGE1 is lacking, related 15-hydroxyprostaglandin dehydrogenase (15PGDH) products, such as 15-ketoPGE2, exhibit anti-inflammatory effects via PPARγ activation and NF-κB suppression . Structural similarities suggest 15,19-OH PGE1 could serve as a 15PGDH substrate, yielding electrophilic ketones that regulate oxidative stress responses .
Research Applications and Methodological Considerations
Enzyme Kinetics Studies
Microsomal preparations from primate seminal vesicles remain the gold standard for assaying 19-hydroxylase activity. Key protocol steps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume